2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride
Description
Properties
Molecular Formula |
C14H23ClN2O |
|---|---|
Molecular Weight |
270.80 g/mol |
IUPAC Name |
2-amino-N-benzyl-N,3-dimethylpentanamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H |
InChI Key |
PCBNVEWJANWGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2-amino-N-benzyl-N,3-dimethylpentanamide generally involves multi-step organic transformations starting from commercially available precursors. The key steps include:
- Formation of the amide bond between an amino acid derivative and benzylamine.
- Introduction of methyl groups at the 3-position and on the nitrogen atom.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid for enhanced stability.
Detailed Stepwise Synthesis
While no direct single-step synthesis is reported for this exact compound, analogous synthetic strategies from related amides and amino acid derivatives provide a framework:
This stepwise approach is adapted from synthetic routes used for related amides such as Lacosamide, which shares structural similarities and involves benzyl amidation and methylation steps.
Alternative Synthetic Approaches
- Protection and deprotection strategies using carbobenzyloxy (Cbz) groups for amino functionalities are employed to improve selectivity during methylation and amidation.
- Use of coupling agents such as 2,4,6-tripropyl-2,4,6-trioxo-1,3,5-triazapiperidine (T3P®) for amide bond formation to enhance yield and reduce side reactions.
- Enzymatic or chiral acid resolution methods to obtain enantiomerically pure intermediates, though these add complexity and cost.
Conversion to Hydrochloride Salt
The final free base amide is typically treated with hydrochloric acid to form the hydrochloride salt, which is more stable and soluble in water. This step is straightforward and involves:
- Dissolving the free base in an appropriate solvent (e.g., ethanol or ether).
- Adding a stoichiometric amount of hydrochloric acid.
- Isolation of the salt by filtration or crystallization.
Research Findings and Analysis
- The synthetic methods described achieve high purity and good yields (typically 70–90%) for intermediates and final products.
- Methylation steps require careful control to avoid over-methylation or side reactions; dimethyl sulfate is preferred for cost-effectiveness and reactivity.
- The use of triethylamine or other non-nucleophilic bases aids in amide bond formation and methylation reactions.
- The hydrochloride salt form exhibits improved physical stability and solubility, which is critical for biological and pharmaceutical applications.
- Multi-step syntheses involving protection/deprotection and chiral resolution increase complexity and cost but improve stereochemical purity when needed.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride is a synthetic compound with a unique amine structure that is characterized by a dimethylpentanamide moiety and a benzyl group attached to a nitrogen atom. It has potential therapeutic applications and has garnered attention in medicinal chemistry.
Applications in Scientific Research
(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride is used in pharmaceutical development as a lead compound for creating new drugs that target inflammatory diseases and cancer. Because of its potential antitumor and anti-inflammatory properties, it is a candidate for further study in inflammatory diseases and cancer therapy.
Biochemical Research
This compound is also used in biochemical research. Its interaction with biological targets are analyzed using quantitative structure-activity relationship (QSAR) models, which correlate its chemical structure with biological effects.
Drug Synthesis
(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride is utilized as an intermediate in drug synthesis. Its unique structure allows for modifications that can enhance its pharmacological properties.
Interaction Studies
Interaction studies are performed to understand how (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride interacts with biological macromolecules, like receptors and proteins. Surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are techniques that can be used to understand binding affinities and mechanisms of action. These studies are essential for predicting the compound's behavior in vivo and its therapeutic efficacy.
Structural Similarities
Several compounds share structural similarities with (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride. These include:
- N-benzyl-3-methylbutanamide Lacks dimethyl substitution.
- N,N-dimethylbenzylamine Simpler amine structure.
- Benzylamine derivatives Various modifications available.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-N-benzyl-N,3-dimethylpentanamide hydrochloride
- Molecular Formula : C₁₄H₂₂N₂O·HCl
- Molecular Weight : 234.34 (base), 270.79 (hydrochloride salt)
- CAS Number : 1105512-31-9
- Structural Features: A pentanamide backbone with a benzyl group at the N-position, dimethyl substitution at the 3-position, and a primary amino group at the 2-position. The hydrochloride salt enhances solubility and stability.
Key Properties :
- Purity : Available in unspecified purity grades for research use .
- Storage: No specific storage guidelines provided, though similar hydrochlorides are often stored at -20°C .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Carbon Chain Length
Substituent-Driven Functional Differences
Pharmacological and Industrial Relevance
- Salt Forms : Hydrochloride salts (e.g., Benzimidine HCl in ) improve aqueous solubility, critical for drug formulation .
Biological Activity
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride, also known as (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride, is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features, including a benzyl group and a dimethylpentanamide moiety, suggest significant biological activity, making it a candidate for further investigation in various therapeutic contexts.
The synthesis of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride typically involves the reaction of 2-amino-3-methylpentanoic acid with benzylamine. This process often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation. The final product is isolated as its hydrochloride salt through treatment with hydrochloric acid.
Biological Activity
Preliminary studies indicate that (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride exhibits notable antitumor and anti-inflammatory properties. These activities suggest its potential role in cancer therapy and the treatment of inflammatory diseases. The compound's mechanism of action likely involves interaction with specific molecular targets, influencing various biological pathways .
The compound may modulate biological pathways by binding to receptors or enzymes, thus affecting downstream signaling cascades. Understanding these interactions is crucial for predicting its therapeutic efficacy. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can elucidate the compound's binding affinities and mechanisms of action.
Research Findings
Research has focused on the compound's pharmacological properties through quantitative structure-activity relationship (QSAR) models, which correlate its chemical structure with biological effects. These studies highlight the importance of structural modifications to enhance pharmacological properties.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride | Benzyl group, dimethyl substitution | Stronger biological activity due to unique structure |
| N-benzyl-3-methylbutanamide | Lacks dimethyl substitution | Potentially lower activity compared to target compound |
| N,N-dimethylbenzylamine | Simpler amine structure | Less complex interactions with biological systems |
| Benzylamine derivatives | Various modifications available | Diverse biological activities based on structure |
The uniqueness of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride lies in its specific structural features that enhance its interaction with biological targets, potentially leading to greater therapeutic efficacy compared to similar compounds .
Case Studies
Several studies have explored the biological activity of related compounds in the context of parasitic infections. For instance, a phenotypic screen identified potent analogues that demonstrated effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Although not directly tested on this compound, findings from similar structures suggest that modifications can lead to enhanced bioactivity and potential therapeutic applications against difficult-to-treat infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
